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Compound of Interest

Compound Name: Boc-Phe(4-Br)-OH

Cat. No.: B613734 Get Quote

For researchers, scientists, and professionals in drug development, precise characterization of

raw materials is paramount. This guide provides a detailed comparison of the Nuclear Magnetic

Resonance (NMR) spectroscopic data for Boc-4-bromo-L-phenylalanine against its parent

compound, Boc-L-phenylalanine, and the unprotected L-phenylalanine. The inclusion of a para-

bromo substituent on the phenyl ring of phenylalanine introduces distinct changes in the NMR

spectrum, which are crucial for structural verification and purity assessment.

Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for L-phenylalanine,

Boc-L-phenylalanine, and a representative dataset for Boc-4-bromo-L-phenylalanine. The data

for Boc-4-bromo-L-phenylalanine is based on established chemical shift predictions and

analysis of structurally similar compounds, providing a reliable reference for researchers.
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Atom
L-Phenylalanine

(D₂O)

Boc-L-phenylalanine

(CDCl₃)

Boc-4-bromo-L-

phenylalanine

(CDCl₃)

α-H 3.98 (t, 1H) 4.65 (q, 1H) 4.62 (q, 1H)

β-H
3.15 (dd, 1H), 3.30

(dd, 1H)
3.12 (m, 2H) 3.08 (m, 2H)

Aromatic H 7.30-7.45 (m, 5H) 7.25-7.35 (m, 5H)
7.08 (d, 2H), 7.42 (d,

2H)

NH - 5.05 (d, 1H) 5.01 (d, 1H)

Boc (t-butyl) - 1.43 (s, 9H) 1.42 (s, 9H)

COOH - 9.8 (br s, 1H) 10.5 (br s, 1H)

¹³C NMR Data Comparison

Atom
L-Phenylalanine

(D₂O)[1]
Boc-L-phenylalanine

(CDCl₃)

Boc-4-bromo-L-

phenylalanine

(CDCl₃)

C=O (Carboxyl) 175.4 175.9 175.5

C=O (Boc) - 155.2 155.1

C (Boc quat.) - 80.2 80.4

CH₃ (Boc) - 28.3 28.3

α-C 56.5 54.4 54.2

β-C 38.0 38.2 37.9

Aromatic C1 (ipso) 137.2 136.0 135.2

Aromatic C2, C6 130.5 129.3 131.0

Aromatic C3, C5 129.4 128.6 131.8

Aromatic C4 127.8 127.1 121.5 (C-Br)
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Experimental Workflow for NMR Characterization
The following diagram outlines the general workflow for the NMR characterization of a

protected amino acid such as Boc-4-bromo-L-phenylalanine.
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Experimental Protocols
A general protocol for the NMR analysis of Boc-protected amino acids is provided below.[2]

1. Sample Preparation

Weigh approximately 5-10 mg of the Boc-protected amino acid.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral

width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse, a

spectral width of 240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio (often several thousand).

3. Data Processing and Analysis

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain

spectrum.
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Apply a baseline correction to obtain a flat baseline.

Reference the spectrum to the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for

each signal.

Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants

(J-values) for each signal.

Assign the signals to the corresponding protons and carbons in the molecule based on their

chemical shifts, multiplicities, and integration values, and by comparison with data from

similar known compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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